N-((2R,3R,4S,5R)-3,5,6-Trihydroxy-1-oxo-4-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)hexan-2-yl)acetamide
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Overview
Description
N-((2R,3R,4S,5R)-3,5,6-Trihydroxy-1-oxo-4-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)hexan-2-yl)acetamide is a complex organic compound characterized by multiple hydroxyl groups and a unique structural arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2R,3R,4S,5R)-3,5,6-Trihydroxy-1-oxo-4-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)hexan-2-yl)acetamide typically involves multiple steps, starting from simpler precursor molecules. The process often includes:
Glycosylation: The attachment of a sugar moiety to a hydroxyl group.
Acetylation: Introduction of an acetyl group to form the acetamide.
Oxidation and Reduction: To achieve the desired hydroxyl and keto groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation and acetylation reactions, often using biocatalysts to enhance efficiency and selectivity. The use of continuous flow reactors can also improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert keto groups to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst or co-catalyst in certain organic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in biochemical studies.
Metabolic Pathways: Studied for its role in various metabolic pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Biotechnology: Used in the development of biotechnological applications, including biosensors and biofuels.
Material Science:
Mechanism of Action
The mechanism of action of N-((2R,3R,4S,5R)-3,5,6-Trihydroxy-1-oxo-4-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)hexan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- N-((2R,3R,4S,5R)-3,5,6-Trihydroxy-1-oxo-4-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)hexan-2-yl)formamide
- N-((2R,3R,4S,5R)-3,5,6-Trihydroxy-1-oxo-4-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)hexan-2-yl)propionamide
Uniqueness
The uniqueness of N-((2R,3R,4S,5R)-3,5,6-Trihydroxy-1-oxo-4-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)hexan-2-yl)acetamide lies in its specific structural arrangement, which imparts unique chemical and biological properties. Its multiple hydroxyl groups and specific stereochemistry make it a valuable compound for various applications.
Properties
Molecular Formula |
C14H25NO10 |
---|---|
Molecular Weight |
367.35 g/mol |
IUPAC Name |
N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide |
InChI |
InChI=1S/C14H25NO10/c1-5-9(20)11(22)12(23)14(24-5)25-13(8(19)4-17)10(21)7(3-16)15-6(2)18/h3,5,7-14,17,19-23H,4H2,1-2H3,(H,15,18)/t5-,7-,8+,9+,10+,11+,12-,13+,14-/m0/s1 |
InChI Key |
ULJWSEFVVZIBIE-MYCHVAHWSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)NC(=O)C)O)O)O)O |
Origin of Product |
United States |
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